(S)-3-cyclohexylpropyl 1-(3,3-diMethyl-2-oxopentanoyl)piperidine-2-carboxylate (S)-3-cyclohexylpropyl 1-(3,3-diMethyl-2-oxopentanoyl)piperidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 152754-34-2
VCID: VC0173771
InChI: InChI=1S/C22H37NO4/c1-4-22(2,3)19(24)20(25)23-15-9-8-14-18(23)21(26)27-16-10-13-17-11-6-5-7-12-17/h17-18H,4-16H2,1-3H3/t18-/m0/s1
SMILES: CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OCCCC2CCCCC2
Molecular Formula: C22H37NO4
Molecular Weight: 379.5 g/mol

(S)-3-cyclohexylpropyl 1-(3,3-diMethyl-2-oxopentanoyl)piperidine-2-carboxylate

CAS No.: 152754-34-2

Main Products

VCID: VC0173771

Molecular Formula: C22H37NO4

Molecular Weight: 379.5 g/mol

(S)-3-cyclohexylpropyl 1-(3,3-diMethyl-2-oxopentanoyl)piperidine-2-carboxylate - 152754-34-2

CAS No. 152754-34-2
Product Name (S)-3-cyclohexylpropyl 1-(3,3-diMethyl-2-oxopentanoyl)piperidine-2-carboxylate
Molecular Formula C22H37NO4
Molecular Weight 379.5 g/mol
IUPAC Name 3-cyclohexylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Standard InChI InChI=1S/C22H37NO4/c1-4-22(2,3)19(24)20(25)23-15-9-8-14-18(23)21(26)27-16-10-13-17-11-6-5-7-12-17/h17-18H,4-16H2,1-3H3/t18-/m0/s1
Standard InChIKey NSEWQAAURSWQID-SFHVURJKSA-N
Isomeric SMILES CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)OCCCC2CCCCC2
SMILES CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OCCCC2CCCCC2
Canonical SMILES CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OCCCC2CCCCC2
Synonyms (S)-3-cyclohexylpropyl 1-(3,3-diMethyl-2-oxopentanoyl)piperidine-2-carboxylate
PubChem Compound 9842820
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator